molecular formula C20H18N6O B11209711 3-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

3-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B11209711
M. Wt: 358.4 g/mol
InChI Key: GEMRWLVISNQXPU-UHFFFAOYSA-N
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Description

3-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

3-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific substitution pattern and the presence of both pyrazolo[3,4-d]pyrimidine and benzohydrazide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

3-methyl-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

InChI

InChI=1S/C20H18N6O/c1-13-5-3-7-15(9-13)20(27)25-24-18-17-11-23-26(19(17)22-12-21-18)16-8-4-6-14(2)10-16/h3-12H,1-2H3,(H,25,27)(H,21,22,24)

InChI Key

GEMRWLVISNQXPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C

Origin of Product

United States

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